
5-Ethenylideneoctan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenylideneoctan-3-ol is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to an octan-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylideneoctan-3-ol can be achieved through several methods. One common approach involves the reaction of octanal with ethylmagnesium bromide, followed by dehydration to form the ethenylidene group. The reaction typically requires a dry, inert atmosphere and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of chromium (II) chloride and nickel (II) chloride as catalysts in a controlled environment can facilitate the formation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylideneoctan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of 5-ethylideneoctan-3-ol.
Substitution: Formation of esters or ethers depending on the substituent used
Scientific Research Applications
5-Ethenylideneoctan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Mechanism of Action
The mechanism of action of 5-Ethenylideneoctan-3-ol involves its interaction with specific molecular targets. In biological systems, it can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The compound’s effects are mediated through its ability to alter the redox state within cells, leading to the activation of defense mechanisms .
Comparison with Similar Compounds
1-Octen-3-ol: Shares a similar backbone but lacks the ethenylidene group.
3-Octanol: Similar structure but without the ethenylidene group.
5-Ethylideneoctan-3-ol: A reduced form of 5-Ethenylideneoctan-3-ol.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
821782-48-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-7-9(5-2)8-10(11)6-3/h10-11H,2,4,6-8H2,1,3H3 |
InChI Key |
SVAGCVPSVGLAOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=C)CC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
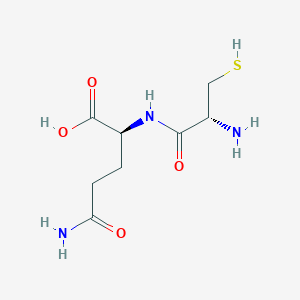
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
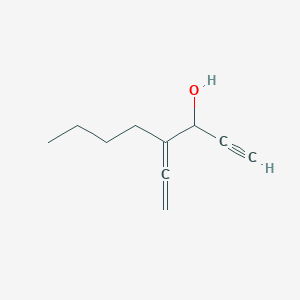
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
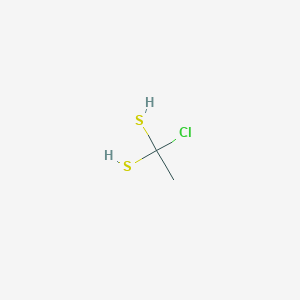
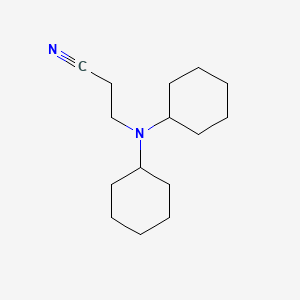

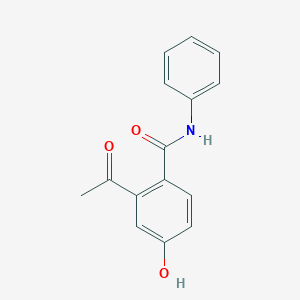

![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
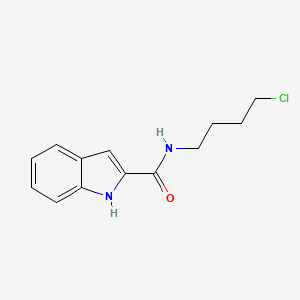
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
